molecular formula C13H16O5 B1296322 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid CAS No. 63467-20-9

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid

Cat. No. B1296322
CAS RN: 63467-20-9
M. Wt: 252.26 g/mol
InChI Key: LZYOLLXPXIINET-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (5-DMPPA) is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of pentanoic acid, a five-carbon chain fatty acid, and is composed of a 2,5-dimethoxyphenyl group, a functional group of two methoxy groups attached to a phenyl ring. 5-DMPPA has attracted much attention due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Sustainable Alternatives and Biomass Conversion

  • Conversion to Furan Derivatives for Sustainable Materials : Compounds like 5-Hydroxymethylfurfural (HMF), which can be produced from plant biomass, are seen as versatile reagents for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds are valuable for creating sustainable polymers, fuels, and various chemicals, suggesting a possible area where derivatives of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid could find application (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Synthesis and Chemical Building Blocks

  • Organic Synthesis Applications : The use of HMF in organic synthesis highlights the potential for derivatives of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid to serve as building blocks for synthesizing fine chemicals. This utility is based on the presence of functional groups that allow for diverse chemical reactions, indicating a broad scope for research and industrial applications in creating value-added chemicals from biomass-derived compounds (Fan, Verrier, Queneau, & Popowycz, 2019).

Environmental and Health Applications

  • Antioxidant Activity Determination : Analytical methods for determining antioxidant activity, including tests like ORAC and HORAC, rely on chemical reactions that could be relevant for studying the antioxidant potential of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid and its derivatives. This relevance is particularly notable in the context of food engineering and medical applications where antioxidant properties are crucial (Munteanu & Apetrei, 2021).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-9-6-7-12(18-2)10(8-9)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYOLLXPXIINET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301470
Record name 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid

CAS RN

63467-20-9
Record name NSC143630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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